![molecular formula C27H22ClN5O2 B12044734 3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044734.png)
3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(4-clorobencil)oxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-il)metilideno]-1H-pirazol-5-carbohidrazida es un complejo compuesto orgánico con aplicaciones potenciales en varios campos, como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol, una porción de indol y un grupo clorobencilo. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y actividad biológica potencial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-{3-[(4-clorobencil)oxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-il)metilideno]-1H-pirazol-5-carbohidrazida generalmente implica varios pasos. Un enfoque común es comenzar con la preparación de los compuestos intermedios, como el cloruro de 4-clorobencilo y el 2-metil-1H-indol-3-carbaldehído. Estos intermedios se someten luego a reacciones de condensación con reactivos apropiados para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto incluye controlar parámetros como la temperatura, la elección del solvente y el tiempo de reacción. El uso de catalizadores y técnicas de purificación como la recristalización o la cromatografía también se puede emplear para mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
3-{3-[(4-clorobencil)oxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-il)metilideno]-1H-pirazol-5-carbohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo clorobencilo, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Hidróxido de sodio u otras bases fuertes en solventes polares.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer o las infecciones bacterianas.
Industria: Utilizado en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-{3-[(4-clorobencil)oxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-il)metilideno]-1H-pirazol-5-carbohidrazida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando varios efectos biológicos. Por ejemplo, puede inhibir el crecimiento de las células cancerosas interfiriendo con las vías de señalización celular o inducir la apoptosis (muerte celular programada).
Comparación Con Compuestos Similares
Compuestos similares
- 3-{4-[(2-clorobencil)oxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-il)metilideno]-1H-pirazol-5-carbohidrazida
- 3-{4-[(4-clorobencil)oxi]fenil}-N’-[(E)-1H-indol-3-ilmetilideno]-1H-pirazol-5-carbohidrazida
- 3-{4-[(2-clorobencil)oxi]fenil}-N’-[(E)-(3,5-dimetil-1-fenil-1H-pirazol-4-il)metilideno]-1H-pirazol-5-carbohidrazida
Singularidad
La singularidad de 3-{3-[(4-clorobencil)oxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-il)metilideno]-1H-pirazol-5-carbohidrazida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C27H22ClN5O2 |
|---|---|
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O2/c1-17-23(22-7-2-3-8-24(22)30-17)15-29-33-27(34)26-14-25(31-32-26)19-5-4-6-21(13-19)35-16-18-9-11-20(28)12-10-18/h2-15,30H,16H2,1H3,(H,31,32)(H,33,34)/b29-15+ |
Clave InChI |
AKBWHWQHKYQWAT-WKULSOCRSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
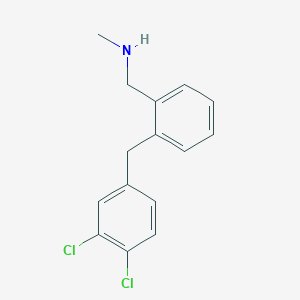
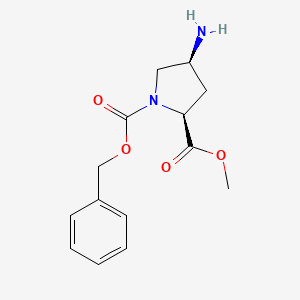
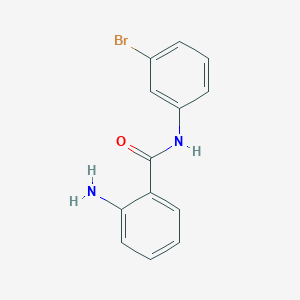
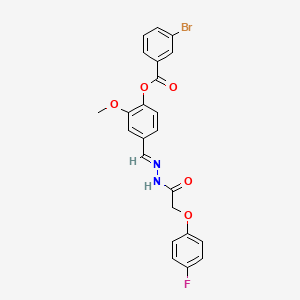

![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)
![4-bromobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12044694.png)
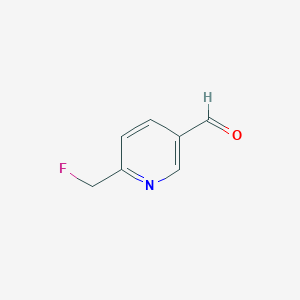

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044703.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12044706.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12044722.png)
